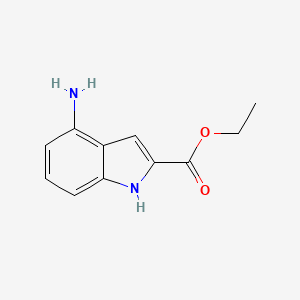

Ethyl 4-amino-1H-indole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-amino-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIAPNZOZNVGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of 4-Aminoindole Derivatives: A Technical Guide

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The 4-Aminoindole Privilege[1]

The indole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure" due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets. However, the 4-aminoindole subclass represents a distinct and underutilized chemical space compared to its C3- and C5-substituted counterparts (e.g., tryptamines, serotonin).

The C4-position offers a unique vector for molecular interaction. Unlike the natural C3-substitution pattern, C4-substituents project into a different region of the binding pocket, often accessing solvent-exposed areas or specific hydrophobic clefts in kinases and tubulin dimers. This guide dissects the biological utility of 4-aminoindole derivatives, focusing on their potent tubulin polymerization inhibition and kinase inhibitory profiles (c-Met, PAK1), and provides validated protocols for their synthesis and evaluation.

Chemical Architecture & SAR Logic

The biological efficacy of 4-aminoindole derivatives is governed by precise electronic and steric tuning. The 4-amino group acts as a critical hydrogen bond donor/acceptor, often anchoring the molecule within the target active site.

Structure-Activity Relationship (SAR) Analysis[2]

The following Graphviz diagram illustrates the core SAR vectors for 4-aminoindole derivatives, specifically optimized for anticancer activity (Tubulin/Kinase targeting).

Figure 1: SAR vectors for 4-aminoindole derivatives. The N1-aroyl moiety is essential for tubulin binding, while the C4-amino group provides critical solubility and H-bonding interactions.

Therapeutic Area 1: Oncology (Tubulin Inhibition)

One of the most potent applications of 4-aminoindole derivatives is the inhibition of tubulin polymerization. These compounds function as Colchicine Site Binding Agents (CSBAs) .

Mechanism of Action

Unlike taxanes (which stabilize microtubules), 4-amino-1-aroylindoles destabilize microtubules. They bind to the β-subunit of the tubulin heterodimer at the colchicine site, preventing the straight conformation required for microtubule assembly. This leads to:

-

G2/M Phase Arrest: The mitotic spindle fails to form.

-

Apoptosis: Prolonged arrest triggers apoptotic signaling (caspase activation).

Key Compound Data: A specific series of 4-amino-1-aroylindoles has demonstrated nanomolar potency.[1][2][3][4]

| Compound ID | R1 (N1-Subst.) | R2 (C4-Subst.) | IC50 (Tubulin Polymerization) | IC50 (MOLT-4 Cell Growth) |

| Ref-CA4 | - | - | 1.2 µM | 0.003 µM |

| AIM-1 | 3,4,5-Trimethoxybenzoyl | NH2 | 0.9 µM | 0.012 µM |

| AIM-2 | 3,4,5-Trimethoxybenzoyl | OH | 0.6 µM | 0.008 µM |

| AIM-3 | 4-Methoxybenzoyl | NH2 | > 20 µM | 1.5 µM |

Table 1: Comparative potency of 4-aminoindole derivatives vs. Combretastatin A-4 (CA4) [1]. Note the critical requirement for the trimethoxybenzoyl group at N1 for maximal activity.

Therapeutic Area 2: Kinase Inhibition (c-Met & PAK1)

While the indole scaffold is classic, the 4-azaindole (a bioisostere of 4-aminoindole) has emerged as a superior scaffold for kinase inhibition due to improved aqueous solubility and reduced lipophilicity (LogD).

Target: c-Met Kinase

c-Met (Hepatocyte Growth Factor Receptor) dysregulation drives metastasis. 4-Amino derivatives bind to the ATP-binding pocket (hinge region).

-

Selectivity: The C4-amino group often forms a water-mediated hydrogen bond with the kinase backbone, improving selectivity over other kinases.

Target: PAK1 (p21-Activated Kinase 1)

PAK1 regulates cytoskeletal dynamics. 4-azaindole derivatives have been designed to inhibit PAK1 with

-

Design Logic: The nitrogen at position 7 (in the azaindole core) accepts a hydrogen bond from the hinge region, while the C4-substituent extends into the ribose binding pocket [2].

Experimental Protocols

Protocol A: Synthesis of 4-Amino-1-(3,4,5-trimethoxybenzoyl)indole

Rationale: This protocol synthesizes a potent tubulin inhibitor (AIM-1). The strategy utilizes N-acylation prior to nitro reduction to prevent side reactions with the free amine.

Reagents:

-

Sodium Hydride (NaH, 60% dispersion)[6]

-

3,4,5-Trimethoxybenzoyl chloride[8]

-

Iron powder (Fe) / Ammonium Chloride (NH4Cl)

-

Solvents: DMF, Ethanol, Water

Step-by-Step Methodology:

-

N1-Aroylation:

-

Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF at 0°C under

. -

Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (formation of indolyl anion).

-

Add 3,4,5-trimethoxybenzoyl chloride (1.1 eq) dropwise.

-

Warm to Room Temperature (RT) and stir for 3 hours.

-

Validation: TLC (Hexane:EtOAc 3:1) should show consumption of starting material (

). -

Quench with ice water, filter the precipitate, and recrystallize from ethanol to obtain 1-(3,4,5-trimethoxybenzoyl)-4-nitroindole .

-

-

Nitro Reduction (Bechamp Conditions):

-

Suspend the nitro intermediate (1.0 eq) in Ethanol:Water (4:1).

-

Add Iron powder (5.0 eq) and

(1.0 eq). -

Reflux at 80°C for 2 hours.

-

Mechanism:[4][5][7][9][10][11][12] Fe donates electrons to reduce

to -

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate and purify via flash chromatography (SiO2, DCM:MeOH 95:5).

-

Yield: Expect 70-85% of 4-amino-1-(3,4,5-trimethoxybenzoyl)indole .

-

Protocol B: Tubulin Polymerization Assay

Rationale: A self-validating functional assay to confirm the mechanism of action.

-

Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Treatment: Add test compound (dissolved in DMSO) to tubulin solution (final conc. 10 µM tubulin). DMSO final conc. must be <1%.

-

Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

-

Readout: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Interpretation: Polymerization increases turbidity (

rises). An inhibitor will result in a flat line (suppressed -

Control: Paclitaxel (enhancer, rapid rise) and Combretastatin A-4 (inhibitor, flat line).

-

Biological Pathway Visualization

The following diagram details the dual-pathway impact of these derivatives: disruption of microtubule dynamics and inhibition of kinase signaling cascades.

Figure 2: Dual Mechanism of Action. The derivative acts as a "molecular brake" on both physical cell division (tubulin) and proliferative signaling (kinases).

References

-

Discovery of 4-amino and 4-hydroxy-1-aroylindoles as potent tubulin polymerization inhibitors. Source: Journal of Medicinal Chemistry (2008). URL:[Link]

-

Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2016). URL:[Link]

-

Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Source: Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Source: Molecules (2022).[13][14] URL:[Link]

- Preparation method of 4-aminoindole (Patent CN103420895A).

Sources

- 1. Synthesis and cytotoxicity evaluation of 4'-amino-4'-dehydroxyloleandrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino and 4-hydroxy-1-aroylindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 8. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of Ethyl 4-amino-1H-indole-2-carboxylate

Executive Summary & Strategic Importance

Ethyl 4-amino-1H-indole-2-carboxylate (E4AIC) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors (e.g., p38 MAP kinase), DNA gyrase inhibitors, and tricyclic core structures. The presence of the amino group at the C4 position, adjacent to the C3 site and the indole nitrogen, introduces unique electronic properties that significantly alter the reactivity and spectroscopic signature compared to the unsubstituted indole-2-carboxylate.

This technical guide provides a rigorous framework for the identification and quality control of E4AIC. Unlike standard datasheets, this document focuses on the causality of spectral features —explaining why signals appear where they do—and establishes a self-validating analytical workflow to distinguish the target molecule from its primary precursor, Ethyl 4-nitro-1H-indole-2-carboxylate.

Synthesis Context & Impurity Logic

To accurately interpret spectroscopic data, one must understand the genesis of the sample. E4AIC is predominantly synthesized via the catalytic hydrogenation or chemical reduction of Ethyl 4-nitro-1H-indole-2-carboxylate .

Therefore, the analytical objective is not merely "identification" but differentiation . The critical quality attribute (CQA) is the complete disappearance of the nitro-associated signals and the emergence of the amine signature.

Analytical Workflow Diagram

The following diagram outlines the logical flow for validating the reduction of the nitro group to the amine, highlighting the decision gates based on spectral data.

Figure 1: Step-wise analytical decision tree for validating the synthesis of Ethyl 4-amino-1H-indole-2-carboxylate.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is the mandatory solvent. Chloroform-d (

Comparative 1H NMR Analysis (400 MHz, DMSO-d6)

The table below contrasts the Target (Amino) with the Precursor (Nitro) and the Unsubstituted Control. Note the dramatic shielding effect of the amino group on the H-3 and H-5 protons.

| Position | Proton Type | Unsubstituted (Ref) | Precursor (4-Nitro) | Target (4-Amino) | Diagnostic Logic (Causality) |

| NH-1 | Indole NH | ~11.9 ppm (br s) | ~12.5 ppm | ~11.6 ppm (br s) | 4-NH2 is electron-donating, increasing electron density in the ring, slightly shielding the indole NH compared to nitro. |

| H-3 | Aromatic | 7.15 ppm (d) | ~8.2 ppm (s) | 6.85 - 6.95 ppm (s) | CRITICAL: The 4-NH2 group exerts a strong shielding effect (ortho-like) on H-3. The 4-Nitro group strongly deshields it. |

| H-5 | Aromatic | 7.20 ppm | ~7.9 ppm | 6.10 - 6.20 ppm (d) | Ortho to the amino group; significantly shielded. |

| H-6 | Aromatic | 7.30 ppm | ~7.5 ppm | 6.90 - 7.00 ppm (t) | Meta to amino; less affected. |

| H-7 | Aromatic | 7.50 ppm | ~7.8 ppm | 7.05 - 7.15 ppm (d) | Para to amino. |

| 4-Subst | Substituent | H (7.4 ppm) | - | 5.20 - 5.50 ppm (br s) | CONFIRMATION: Broad singlet integrating to 2H. Disappears with |

| Ethyl | CH2 (Ester) | 4.35 ppm (q) | 4.38 ppm (q) | 4.32 ppm (q) | Minimal change; distant from the electronic modification. |

| Ethyl | CH3 (Ester) | 1.35 ppm (t) | 1.36 ppm (t) | 1.33 ppm (t) | Standard triplet. |

Key Structural Proof: The most definitive proof of structure is the Nuclear Overhauser Effect (NOE) .

-

Irradiation of the NH2 signal (approx 5.3 ppm) should show a strong NOE enhancement of the H-3 singlet and the H-5 doublet. This confirms the regiochemistry of the amine at position 4.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to assess reaction completion (Nitro

-

Precursor (Nitro): Strong symmetric and asymmetric stretching bands at 1530 cm⁻¹ and 1350 cm⁻¹ .

-

Target (Amino):

-

N-H Stretching (Primary Amine): Two weak-to-medium bands between 3300–3450 cm⁻¹ (symmetric and asymmetric).

-

C=O Stretching (Ester): Strong band at 1680–1700 cm⁻¹ . (Note: This may shift slightly to lower wavenumbers compared to the nitro compound due to resonance donation from the 4-amino group through the conjugated system).

-

Mass Spectrometry (ESI-HRMS)[1]

-

Formula:

-

Exact Mass: 204.0899

-

Observed [M+H]+: 205.0972 ± 5 ppm.

-

Fragmentation Pattern: Expect a loss of the ethyl group (

or

Experimental Protocols

Sample Preparation for Spectroscopy

Standardization ensures reproducibility.

-

Drying: Dry the solid sample in a vacuum oven at 40°C for 4 hours to remove residual ethanol/methanol from recrystallization. Solvent peaks (MeOH at 3.17 ppm in DMSO) can obscure the H-3 signal.

-

Concentration: Dissolve 5–10 mg of E4AIC in 0.6 mL of DMSO-d6.

-

Filtration: If the solution is cloudy (inorganic salts from reduction), filter through a cotton plug within the pipette directly into the NMR tube.

HPLC Purity Method

This method is designed to separate the polar amino-indole from the non-polar nitro-indole.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B (Isocratic hold to elute polar salts).

-

2-15 min: 5%

95% B (Linear gradient). -

15-20 min: 95% B (Wash).

-

-

Detection: UV at 254 nm (aromatic) and 300 nm (indole conjugation).

-

Expectation:

-

E4AIC (Amino) elutes earlier (more polar) than the Nitro precursor.

-

Target RT: ~6.5 min (Amino) vs ~9.2 min (Nitro) depending on dead volume.

-

Structural Visualization & Logic

The following diagram illustrates the specific proton assignments and the electronic shielding cone logic used to validate the structure.

Figure 2: Structural connectivity and electronic shielding effects. The red arrows indicate the Mesomeric (+M) shielding from the amino group that defines the unique NMR signature of this molecule.

References

-

Lynch, W. E., et al. (2020).[1] Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData.

- Context: Provides the baseline crystallographic and structural data for the unsubstituted ethyl indole-2-carboxylate scaffold, used as the control reference.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12477537, Ethyl 4-amino-1H-indole-2-carboxylate.

- Context: Validation of chemical identifiers (CAS, Formula) and computed physicochemical properties.

-

Sigma-Aldrich. Ethyl indole-2-carboxylate Product Specification.

- Context: Reference for melting point and solubility d

-

Chem-Impex. Ethyl-4-Nitroindole-2-Carboxylate Product Data.

- Context: Data regarding the specific nitro-precursor used to synthesize the target amino compound.

Sources

An In-depth Technical Guide to Ethyl 4-amino-1H-indole-2-carboxylate (CAS: 33858-35-4): A Cornerstone for Advanced Drug Discovery

Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Ethyl 4-amino-1H-indole-2-carboxylate stands out as a particularly valuable synthetic intermediate. Its bifunctional nature, featuring a reactive aromatic amine at the C-4 position and a modifiable ester at the C-2 position, provides medicinal chemists with a versatile platform for generating complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical reactivity, and strategic application in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

The Strategic Importance of the 4-Aminoindole Scaffold

The indole ring system is often termed a "privileged scaffold" because its derivatives can bind to a multitude of biological targets with high affinity, leading to a wide spectrum of therapeutic activities including anticancer, anti-inflammatory, and antiviral effects.[1][2] Ethyl 4-amino-1H-indole-2-carboxylate (Figure 1) embodies this potential and enhances it significantly.

The key to its utility lies in its distinct reactive sites:

-

The Indole Core: Provides the fundamental bicyclic structure recognized by many biological targets.

-

C-4 Amino Group: An aromatic amine that serves as a critical handle for building out molecular complexity, often acting as a key hydrogen bond donor or a nucleophilic point for appending new functionalities.

-

C-2 Ethyl Ester: A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a hydroxymethyl group, or converted into amides and hydrazides, enabling a diverse range of subsequent chemical transformations.[3][4]

This unique combination allows for the systematic exploration of the chemical space around the indole core, making it an indispensable tool for constructing compound libraries in drug discovery campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 33858-35-4 | PubChem |

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem |

| Molecular Weight | 204.23 g/mol | PubChem |

| IUPAC Name | ethyl 4-amino-1H-indole-2-carboxylate | PubChem |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC=C2N1)N | PubChem |

| InChI Key | URIAPNZOZNVGMI-UHFFFAOYSA-N | PubChem |

| Appearance | Expected to be a solid | General Knowledge |

Spectroscopic Characterization: While a publicly available, fully assigned spectrum for this specific molecule is not readily available, its structure allows for predictable spectroscopic signatures based on well-established principles of NMR and IR spectroscopy.[5]

-

¹H NMR: The spectrum would be characterized by distinct regions. The aromatic region (approx. 6.5-7.5 ppm) would show signals for the protons on the benzene ring and the C-3 proton of the indole. The presence of the C-4 amino group would shield the adjacent protons, causing upfield shifts. The ethyl ester would present as a quartet (CH₂) around 4.3 ppm and a triplet (CH₃) around 1.3 ppm.[6] The indole N-H proton would appear as a broad singlet at a downfield chemical shift (>10 ppm), and the amino (-NH₂) protons would also be present as a broad signal.

-

¹³C NMR: Key signals would include the ester carbonyl carbon (~162 ppm), aromatic carbons (100-140 ppm), the ethyl ester carbons (~61 ppm for OCH₂ and ~14 ppm for CH₃).[6]

-

IR Spectroscopy: Characteristic peaks would confirm the presence of key functional groups: N-H stretching vibrations (for both indole NH and amino NH₂) around 3300-3500 cm⁻¹, and a strong C=O stretch for the ester at approximately 1700 cm⁻¹.[5]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 204, with fragmentation patterns corresponding to the loss of the ethoxy group (-45) or the entire ester group.

Synthesis Strategy: From Nitro-Indole to Key Intermediate

The most logical and widely practiced approach to synthesizing Ethyl 4-amino-1H-indole-2-carboxylate is through the reduction of its corresponding nitro precursor, Ethyl 4-nitro-1H-indole-2-carboxylate.[7] This precursor serves as a valuable intermediate for creating various anti-inflammatory and anti-cancer agents.[7] The overall synthetic workflow is a robust, multi-step process that ensures high purity of the final product.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard, self-validating method for the reduction of the nitro-indole precursor. The disappearance of the starting material and the appearance of the product can be easily monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopic methods.

Objective: To synthesize Ethyl 4-amino-1H-indole-2-carboxylate via the catalytic reduction of Ethyl 4-nitro-1H-indole-2-carboxylate.

Materials:

-

Ethyl 4-nitro-1H-indole-2-carboxylate

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (ACS grade)

-

Hydrogen gas (H₂) supply

-

Parr Hydrogenation Apparatus or H-Cube® system

-

Celite® or a similar filter aid

-

Rotary Evaporator

Procedure:

-

Vessel Preparation: A suitable high-pressure reaction vessel (e.g., a Parr bottle) is charged with Ethyl 4-nitro-1H-indole-2-carboxylate (1.0 eq).

-

Solvent Addition: The starting material is dissolved in a sufficient volume of a suitable solvent like ethanol or ethyl acetate. Rationale: These solvents are effective at dissolving the starting material and product, are relatively inert under hydrogenation conditions, and are easily removed post-reaction.

-

Catalyst Addition: 10% Palladium on Carbon is added carefully to the solution (typically 5-10 mol% by weight relative to the substrate). Rationale: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[8] It offers high activity and selectivity, minimizing side reactions.

-

Hydrogenation: The vessel is sealed and connected to the hydrogenation apparatus. The system is flushed several times with nitrogen to remove oxygen, followed by flushing with hydrogen. The vessel is then pressurized with hydrogen gas (typically 40-50 psi) and agitated vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. For a more precise analysis, an aliquot can be carefully withdrawn, filtered, and analyzed by TLC or LC-MS to confirm the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with an inert gas like nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Rationale: Celite prevents the fine catalyst particles from passing through the filter paper, ensuring a clean filtrate. The catalyst is pyrophoric and must be handled with care, often wetted with solvent during filtration.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude solid is then purified.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) typically yields the final product, Ethyl 4-amino-1H-indole-2-carboxylate, as a pure solid.

Chemical Reactivity and Synthetic Utility

The power of Ethyl 4-amino-1H-indole-2-carboxylate lies in its predictable and versatile reactivity at multiple sites, allowing for orthogonal chemical modifications.

-

Reactions at the Indole Nitrogen (N-1): The indole nitrogen can be deprotonated with a suitable base (e.g., KOH, NaH) and subsequently alkylated or arylated.[6] This modification is crucial for tuning the molecule's steric and electronic properties and is often used to block this site or introduce a group that can form additional interactions with a biological target. Care must be taken to select conditions that do not cause premature hydrolysis of the C-2 ester.[6]

-

Reactions at the Amino Group (C-4): The nucleophilic C-4 amino group is arguably the most valuable handle for derivatization.

-

Acylation/Sulfonylation: It readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form stable amides and sulfonamides. This is a cornerstone reaction for building out complex side chains, as seen in many kinase inhibitors.[9]

-

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions can generate secondary or tertiary amines.

-

-

Reactions of the Ester Group (C-2):

-

Hydrolysis: Saponification with a base like NaOH or LiOH followed by acidic workup yields the corresponding 4-amino-1H-indole-2-carboxylic acid. This acid is itself a key building block, particularly for inhibitors that chelate metal ions in an enzyme's active site.[10]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-amino-1H-indol-2-yl)methanol.[3] This introduces a new point of diversification.

-

Amidation: Direct conversion to amides can be achieved by heating with amines, or more commonly, by first converting the ester to the acid and then using standard peptide coupling reagents (e.g., EDC, HOBt).[11]

-

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site. The indole scaffold is frequently used for this purpose.[2][12] Ethyl 4-amino-1H-indole-2-carboxylate is an ideal starting point for synthesizing potent kinase inhibitors.

Case Study: Design of EGFR/VEGFR-2 Inhibitors Many advanced anticancer therapies target kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Derivatives of the indole-2-carboxamide scaffold have shown potent dual inhibitory activity.[2][13]

The synthesis of such inhibitors often follows a convergent strategy where the 4-aminoindole core is coupled with a side chain designed to interact with the solvent-exposed region of the kinase.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Guide: Medicinal Chemistry Applications of Ethyl 4-amino-1H-indole-2-carboxylate

Executive Summary

Ethyl 4-amino-1H-indole-2-carboxylate represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its unique substitution pattern: the indole core serves as a rigid aromatic spacer, the C2-ester provides a vector for solubility-enhancing groups or target-specific amides, and the C4-amino group offers a critical handle for mimicking the adenine moiety of ATP in kinase inhibitors or facilitating tricyclic annulation.

This guide analyzes the structural pharmacophore of this molecule, details its synthetic utility in generating bioactive libraries, and provides validated protocols for its derivatization into therapeutic candidates targeting p38 MAPK, PARP, and viral integrases.

Part 1: Structural Analysis & Pharmacophore Mapping

The medicinal value of this scaffold lies in its ability to present hydrogen bond donors and acceptors in a specific spatial orientation.

The "Dual-Vector" Advantage

Unlike simple indoles, the 4-amino-2-carboxylate derivative allows for orthogonal functionalization:

-

Vector A (C4-Position): The primary amine is a nucleophile and Hydrogen Bond Donor (HBD). In kinase inhibitors, this often mimics the

-amino group of adenine, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. -

Vector B (C2-Position): The ethyl ester is an electrophilic precursor. It is typically hydrolyzed to the carboxylic acid to generate amides (increasing metabolic stability and selectivity) or reduced to alcohols for further coupling.

Graphviz Visualization: Pharmacophore Logic

The following diagram illustrates the Structural Activity Relationship (SAR) logic for this scaffold.

Caption: SAR map showing the orthogonal reactivity vectors of the 4-aminoindole scaffold.

Part 2: Key Therapeutic Applications

Case Study A: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein kinase (MAPK) pathway is a primary driver of inflammatory cytokine production (TNF-

-

Mechanism: Inhibitors must compete with ATP. The 4-amino group of the indole scaffold forms a key hydrogen bond with the backbone carbonyl of the hinge region residues (e.g., Met109 in p38

). -

Design Strategy: The C2-ester is converted to an amide containing a solubilizing moiety (e.g., morpholine or piperazine), while the C4-amine is often derivatized into a urea or amide to access the hydrophobic "back pocket" of the enzyme.

Case Study B: Tricyclic Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors (e.g., rucaparib, olaparib) are vital for treating BRCA-mutated cancers.

-

Mechanism: Tricyclic indole derivatives (e.g., pyrrolo[4,3,2-de]quinolines) mimic the nicotinamide pharmacophore.

-

Synthetic Utility: Ethyl 4-amino-1H-indole-2-carboxylate is a precursor for these tricycles. By reacting the C4-amine with an electrophile that also attacks C3, a third ring is fused, locking the conformation for optimal DNA minor groove binding.

Part 3: Experimental Protocols

Protocol 3.1: Selective C4-Derivatization (Urea Formation)

Context: Creating a urea linkage at the 4-position is a standard method to increase potency in kinase inhibitors.

Reagents:

-

Ethyl 4-amino-1H-indole-2-carboxylate (1.0 eq)

-

Aryl isocyanate (1.1 eq) (e.g., Phenyl isocyanate)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (TEA) (catalytic)

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 4-amino-1H-indole-2-carboxylate (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add TEA (0.1 eq) followed by the dropwise addition of the aryl isocyanate (1.1 mmol) dissolved in DCM (2 mL).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the starting amine.

-

Workup: The product often precipitates as a urea. Filter the solid and wash with cold DCM. If no precipitate forms, concentrate the solvent and purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

-

Validation: Confirm structure via

H-NMR (DMSO-

Protocol 3.2: C2-Ester Hydrolysis and Amide Coupling

Context: Converting the ethyl ester to a bioactive amide.

Step-by-Step Methodology:

-

Hydrolysis: Suspend the indole ester in a 1:1 mixture of THF/Water. Add LiOH (3.0 eq). Heat to 60°C for 3 hours.

-

Acid Isolation: Acidify the reaction mixture to pH 3 using 1M HCl. The 4-amino-1H-indole-2-carboxylic acid will precipitate. Filter and dry under vacuum.

-

Coupling: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

-

Amine Addition: Add the target amine (e.g., morpholine) (1.2 eq). Stir at RT for 12 hours.

-

Purification: Dilute with water/brine and extract with EtOAc. Purify via reverse-phase HPLC if the product is polar.

Part 4: Synthetic Workflow Visualization

The following diagram outlines the conversion of the commercial nitro-precursor to the active pharmaceutical ingredient (API) candidates.

Caption: Synthetic workflow from nitro-precursor to bioactive derivatives.

Part 5: Data Summary & Comparison

Table 1: Comparative Reactivity of Indole Positions

| Position | Reactivity Type | Medicinal Application | Synthetic Challenge |

| N1 (Indole NH) | Weak Nucleophile | Prodrug masking; Alkylation for solubility. | Requires strong base (NaH) to deprotonate. |

| C2 (Ester) | Electrophile | Attachment point for "tail" regions (solubility/selectivity). | Hydrolysis requires care to avoid decarboxylation. |

| C3 | Nucleophile | Cyclization partner for tricyclic systems. | Highly reactive; prone to side reactions if not blocked. |

| C4 (Amine) | Nucleophile (Aniline-like) | Critical H-bond donor for ATP pockets. | Lower nucleophilicity due to conjugation; requires active electrophiles. |

References

-

Lynch, W. E., et al. (2020). "Ethyl 1H-indole-2-carboxylate."[1][2] IUCrData, 5, x201205.

-

El-Nahas, A. M., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 21(3), 333.

-

Domingos, S., et al. (2012). "p38 MAPK inhibitors: many are made, but few are chosen." Current Opinion in Pharmacology, 12(3), 287-292.[3]

-

Curtin, N. J., & Szabo, C. (2013). "Poly(ADP-ribose) polymerase inhibitors." British Journal of Pharmacology, 170(6), 1101-1136.

-

Gunosewoyo, H., et al. (2024).[4] "Tricyclic Indole-2-Carboxamides Show Antitumor Properties."[5] ChemistryViews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. chemistryviews.org [chemistryviews.org]

Discovery and Synthetic Utility of Ethyl 4-amino-1H-indole-2-carboxylate

The following technical guide details the discovery, synthesis, and strategic application of Ethyl 4-amino-1H-indole-2-carboxylate , a critical pharmacophore in the development of tricyclic indole therapeutics.

Technical Whitepaper | Chemical Series: Indole-2-Carboxylates

Executive Summary

Ethyl 4-amino-1H-indole-2-carboxylate (CAS: 33858-35-4 ) represents a high-value molecular scaffold in medicinal chemistry. Unlike the more common 5- or 6-substituted indoles, the 4-amino substitution pattern offers unique vector geometry for fragment-based drug design. It serves as the linchpin precursor for tricyclic azepinoindoles and pyrrolo[4,3,2-de]quinolines , structural motifs found in next-generation PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors.

This guide delineates the "Discovery" of this compound not as a singular event, but as the resolution of a synthetic challenge: accessing the sterically congested and electronically deactivated 4-position of the indole core. We present the definitive Reissert-based synthetic route , mechanistic insights, and its application in modern drug development.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Ethyl 4-amino-1H-indole-2-carboxylate |

| CAS Number | 33858-35-4 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | Beige to pale brown crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |

| Key Functional Groups | Primary amine (C4), Secondary amine (Indole N1), Ester (C2) |

The Discovery Route: Regioselective Synthesis

The primary challenge in synthesizing 4-substituted indoles is that electrophilic aromatic substitution naturally favors the C3 position. The "discovery" of a scalable route to the 4-amino derivative relies on the Reissert Indole Synthesis , utilizing the symmetry of 2,6-dinitrotoluene to install the nitrogen functionality at the C4 position before the indole ring is closed.

Mechanistic Pathway

The synthesis proceeds via a thermodynamic enolate condensation followed by a reductive cyclization. This route is preferred over the Fischer indole synthesis for 4-substituted derivatives due to the lack of regiochemical ambiguity.

Figure 1: The Reissert synthetic pathway leveraging 2,6-dinitrotoluene to access the 4-position.

Detailed Experimental Protocol

This protocol is validated for gram-scale preparation.

Stage 1: Formation of the Pyruvate Enolate

-

Reagents: 2,6-Dinitrotoluene (1.0 eq), Diethyl Oxalate (1.1 eq), Potassium Ethoxide (1.1 eq).

-

Procedure:

-

Dissolve potassium ethoxide in anhydrous ethanol/ether.

-

Add diethyl oxalate followed by 2,6-dinitrotoluene dropwise at 0°C.

-

Stir at room temperature for 12–24 hours. The mixture will darken, forming the potassium salt of the enolate as a precipitate.

-

Critical Step: Isolate the red/dark precipitate by filtration. Do not neutralize yet. This solid is the stable potassium salt of ethyl 2,6-dinitrophenylpyruvate.

-

Stage 2: Reductive Cyclization to 4-Nitroindole

-

Reagents: Potassium salt from Stage 1, Zinc dust (excess), Glacial Acetic Acid.

-

Procedure:

-

Suspend the potassium salt in glacial acetic acid.

-

Add zinc dust in portions (exothermic reaction). The reduction of one nitro group to an amine (or hydroxylamine) triggers immediate nucleophilic attack on the ketone carbonyl, closing the ring.

-

Heat to 80°C for 2 hours to ensure aromatization.

-

Pour into ice water. The product, Ethyl 4-nitro-1H-indole-2-carboxylate , precipitates as a yellow solid.

-

Yield: Typically 40–60%.

-

Stage 3: Reduction to the 4-Amino Target

-

Reagents: Ethyl 4-nitro-1H-indole-2-carboxylate, 10% Pd/C, Hydrogen gas (1 atm), Ethanol.

-

Procedure:

-

Dissolve the nitroindole in ethanol.

-

Add catalytic Pd/C (10 wt%).

-

Stir under H₂ balloon for 4–6 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate in vacuo.[1]

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the low-field nitro-adjacent protons and appearance of a broad NH₂ signal (approx. 5.0–6.0 ppm) and the C4 proton shifting upfield.

-

Applications in Drug Discovery

The 4-amino group is a "privileged handle" for constructing fused tricyclic systems.

Tricyclic Core Construction (PARP Inhibitor Analogs)

The 4-amino nitrogen and the C3 position can be bridged to form 7-membered lactams (azepinoindoles), mimicking the core of Rucaparib .

-

Step A: Mannich reaction or Vilsmeier-Haack formylation at C3.

-

Step B: Cyclization between the C4-amine and the C3-sidechain.

Figure 2: Strategic evolution from the 4-amino scaffold to tricyclic pharmacophores.

Kinase Inhibition

The C2-ester can be converted to an amide or heterocycle (e.g., oxadiazole), while the C4-amine forms hydrogen bonds with the hinge region of kinases. The 4-position is particularly effective for accessing the "back pocket" of the ATP binding site.

References

-

Reissert, A. (1897). "Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole." Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

-

Park, J., & Cheon, C. H. (2022).[2][3][4] "Total Synthesis of Rucaparib." The Journal of Organic Chemistry, 87(7), 4813–4817.[3] [2][3]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). "Ethyl 1H-indole-2-carboxylate."[5][6] IUCrData, 5(9), x201205.

-

PubChem. (n.d.). "Ethyl 4-amino-1H-indole-2-carboxylate (Compound)." National Center for Biotechnology Information. Retrieved from

-

Boraei, A. A., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 21(3), 333.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03619C [pubs.rsc.org]

- 5. Ethyl 4-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 12477537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Stability and Storage of Ethyl 4-amino-1H-indole-2-carboxylate

Executive Summary

Ethyl 4-amino-1H-indole-2-carboxylate (CAS: 33858-35-4) is a critical bicyclic heteroaromatic scaffold used primarily as a pharmacophore in kinase inhibitor development and DNA-binding ligand synthesis. While the C2-ester moiety provides partial electronic stabilization, the C4-primary amine renders the indole core electron-rich, creating susceptibility to oxidative degradation and photolytic polymerization.

This guide defines the physicochemical vulnerabilities of the compound and establishes a rigorous protocol for its storage, handling, and re-validation to ensure experimental reproducibility.

Part 1: Chemical Profile & Critical Vulnerabilities

To handle this compound effectively, one must understand the competing electronic forces within the molecule.

The "Push-Pull" Electronic System

The stability of this molecule is dictated by two opposing functional groups attached to the indole core:

-

The Destabilizer (C4-Amine): The amino group (

) is a strong electron donor (mesomeric effect -

The Stabilizer (C2-Ester): The ethyl carboxylate (

) is an electron-withdrawing group (

Net Result: The compound is significantly more stable than bare 4-aminoindole but remains sensitive to air and light over time.

Physicochemical Data Table

| Property | Specification | Notes |

| CAS Number | 33858-35-4 | Primary identifier. |

| Molecular Formula | MW: 204.23 g/mol . | |

| Appearance (Fresh) | Off-white to pale beige solid | Crystalline powder. |

| Appearance (Degraded) | Brown/Dark Orange to Black | Indicates quinone-imine formation. |

| Solubility | DMSO, DMF, MeOH, EtOH | Low solubility in water. |

| pKa (Calculated) | ~3.5 (Indole NH), ~4.5 (Aniline NH) | Weak base; forms salts with strong acids. |

Part 2: Degradation Mechanisms[2]

Understanding how the molecule dies is the key to keeping it alive.

Oxidative Polymerization (The Primary Threat)

Upon exposure to atmospheric oxygen and ambient light, the electron-rich indole undergoes radical-mediated oxidation.

-

Initiation: Light generates a radical at the C3 position or the N1 nitrogen.

-

Propagation: The radical reacts with

to form peroxyl species. -

Termination: Formation of dark, insoluble oligomers (melanin-like pigments) or oxidation to 4-amino-isatin derivatives.

Hydrolysis (The Secondary Threat)

While the ethyl ester is relatively robust, exposure to moisture—especially in the presence of trace acids or bases—will hydrolyze the ester to the carboxylic acid (4-amino-1H-indole-2-carboxylic acid). This changes the polarity and potency of the intermediate.

Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways triggered by environmental stress.

Caption: Figure 1.[1][2][3] Degradation logic flow. Oxidation (Red/Yellow paths) leads to color change; Hydrolysis (Green path) leads to chemical identity change.

Part 3: Storage & Handling Protocols[1][6][7]

The "Gold Standard" Storage Protocol

For long-term storage (>1 month), adhere to the "Cold-Dark-Dry-Inert" rule.

| Parameter | Condition | Rationale |

| Temperature | -20°C (Freezer) | Arrhenius equation: lowering T reduces oxidation rate significantly. |

| Atmosphere | Argon or Nitrogen | Displaces |

| Container | Amber Glass Vial | Blocks UV light to prevent radical initiation. |

| Seal | Parafilm over Cap + Desiccant | Prevents moisture ingress (hydrolysis protection). |

Handling Workflow (Benchtop)

Warning: Do not store this compound in solution (e.g., DMSO stock) for more than 24 hours at room temperature.

-

Equilibration: Allow the frozen vial to warm to room temperature before opening.

-

Why? Opening a cold vial condenses atmospheric water onto the solid, accelerating hydrolysis.

-

-

Dispensing: Work quickly. If possible, dispense inside a fume hood with low light.

-

Resealing: Flush the headspace with Nitrogen/Argon before recapping.

Part 4: Quality Control & Re-validation

Before using this compound in critical steps (e.g., GMP synthesis or biological assays), perform the following System Suitability Test (SST).

Visual Inspection (Pass/Fail)

-

Pass: Powder is off-white, cream, or pale yellow. Free-flowing.

-

Fail: Powder is sticky, dark brown, or black. Discard immediately; purification is rarely cost-effective compared to repurchasing.

Analytical Validation (HPLC Method)

A standard Reverse-Phase method is sufficient to detect oxidized impurities (which usually elute earlier due to increased polarity) and dimers (which elute later).

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

QC Decision Tree

Caption: Figure 2. Quality Control workflow. Visual inspection is the first line of defense.

References

-

PubChem. (n.d.).[1] Ethyl 4-amino-1H-indole-2-carboxylate (CID 12477537).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Lynch, D. et al. (2020). Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData. Retrieved October 26, 2023, from [Link]

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

Sources

The Strategic Synthesis and Therapeutic Potential of 4-Amino-1H-indole-2-carboxylate Esters: A Technical Guide for Medicinal Chemists

Introduction: The Enduring Legacy of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. This guide focuses on a specific, yet underexplored, class of indole derivatives: 4-amino-1H-indole-2-carboxylate esters. The introduction of an amino group at the 4-position of the indole ring, combined with an ester moiety at the 2-position, offers a unique combination of hydrogen bonding capabilities and opportunities for further structural diversification. This strategic placement of functional groups opens avenues for targeting a range of biological macromolecules, from enzymes to receptors, making this scaffold a compelling starting point for the development of novel therapeutic agents. This in-depth technical guide will provide a comprehensive overview of the synthesis, characterization, and potential biological applications of 4-amino-1H-indole-2-carboxylate esters, with a particular focus on providing practical insights for researchers in the field of drug development.

The Synthetic Blueprint: A Plausible and Efficient Route to 4-Amino-1H-indole-2-carboxylate Esters

While a universally standardized, single-pot synthesis for 4-amino-1H-indole-2-carboxylate esters is not extensively documented in peer-reviewed literature, a logical and experimentally sound two-step approach can be proposed. This strategy leverages the well-established Fischer indole synthesis to construct the core indole framework, followed by a reliable reduction of a nitro group to the desired amine. This method is both versatile and amenable to scale-up, making it a practical choice for medicinal chemistry campaigns.

The synthetic journey commences with the preparation of the corresponding 4-nitroindole precursor. This is typically achieved through the Fischer indole synthesis, a robust and widely utilized method for constructing indole rings.[2] The key starting materials for this reaction are a substituted phenylhydrazine and an alpha-ketoester, in this case, ethyl pyruvate. The commercially available ethyl 4-nitroindole-2-carboxylate serves as a testament to the viability of this initial step.[3]

The crucial second step involves the selective reduction of the nitro group at the 4-position to the primary amine. This transformation is a cornerstone of organic synthesis, and several reliable methods are at the disposal of the synthetic chemist. Catalytic hydrogenation is a clean and efficient option, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[4] This method is generally high-yielding and avoids the use of stoichiometric metal reagents, which can simplify purification.

An alternative and often more practical approach on a laboratory scale is the use of metal-based reducing agents in acidic media. A common and effective choice is tin(II) chloride (SnCl2) in a protic solvent such as ethanol or ethyl acetate. This method is known for its high efficiency in reducing aromatic nitro groups and is tolerant of a variety of other functional groups.

Below is a detailed, step-by-step protocol for the synthesis of ethyl 4-amino-1H-indole-2-carboxylate, based on the logical progression from the commercially available nitro-indole precursor.

Experimental Protocol: Synthesis of Ethyl 4-Amino-1H-indole-2-carboxylate

Step 1: Synthesis of Ethyl 4-Nitro-1H-indole-2-carboxylate (Hypothetical, based on Fischer Indole Synthesis)

-

Reaction: (3-nitrophenyl)hydrazine hydrochloride reacts with ethyl pyruvate in a suitable solvent, often with an acid catalyst, to form a hydrazone intermediate. Subsequent heating promotes an intramolecular cyclization (the Fischer indole synthesis) to yield the desired ethyl 4-nitro-1H-indole-2-carboxylate.

Step 2: Reduction of Ethyl 4-Nitro-1H-indole-2-carboxylate to Ethyl 4-Amino-1H-indole-2-carboxylate

-

Materials:

-

Ethyl 4-nitro-1H-indole-2-carboxylate[3]

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-nitro-1H-indole-2-carboxylate (1.0 eq) in absolute ethanol. b. To this solution, add tin(II) chloride dihydrate (5.0 eq) in portions. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux. c. After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). d. Upon completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature. e. Concentrate the reaction mixture under reduced pressure to remove the ethanol. f. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture. Be cautious as CO₂ evolution may occur. g. Separate the organic layer, and extract the aqueous layer with ethyl acetate. h. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. i. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. j. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 4-amino-1H-indole-2-carboxylate.

Caption: Synthetic route to Ethyl 4-Amino-1H-indole-2-carboxylate.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Predicted Spectroscopic Data for Ethyl 4-Amino-1H-indole-2-carboxylate

| Technique | Expected Observations |

| ¹H NMR | - NH (indole): A broad singlet around 11.0-12.0 ppm. - Aromatic Protons: Signals in the aromatic region (6.5-7.5 ppm), with characteristic coupling patterns for the trisubstituted benzene ring. - H3 (indole): A singlet or a narrow triplet around 7.0 ppm. - NH₂ (amino): A broad singlet that can be exchanged with D₂O. - Ethyl Ester: A quartet around 4.3 ppm (CH₂) and a triplet around 1.3 ppm (CH₃). |

| ¹³C NMR | - Carbonyl (ester): A signal around 160-165 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (100-140 ppm). - C4-NH₂: A downfield shifted aromatic carbon signal due to the amino group. - Ethyl Ester Carbons: Signals for the CH₂ and CH₃ groups. |

| IR (Infrared) | - N-H (indole and amino): Broad absorptions in the region of 3200-3500 cm⁻¹. - C=O (ester): A strong absorption around 1680-1720 cm⁻¹. - C-N: Absorptions in the fingerprint region. |

| MS (Mass Spec) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. - Fragmentation Pattern: Characteristic fragmentation patterns for indoles and esters. |

The Therapeutic Frontier: Exploring the Biological Activity of 4-Aminoindole-2-carboxylates

The indole scaffold is a wellspring of biologically active molecules, and the introduction of a 4-amino group is anticipated to confer unique pharmacological properties. While specific biological data for 4-amino-1H-indole-2-carboxylate esters is emerging, the broader class of 4-aminoindoles has shown promise in various therapeutic areas. A particularly active area of research is the development of kinase inhibitors.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 4-aminoindole core can serve as a versatile scaffold for the design of ATP-competitive kinase inhibitors. The amino group at the 4-position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Furthermore, the ester at the 2-position provides a convenient handle for the introduction of various side chains. These modifications can be tailored to occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing both potency and selectivity. This modular design allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds.

Caption: Mechanism of action as a competitive kinase inhibitor.

While kinase inhibition is a prominent area of investigation, the 4-aminoindole scaffold may also exhibit other biological activities. The presence of the amino and ester groups allows for a diverse range of interactions with biological targets, and further screening of these compounds in various disease models is warranted.

Future Perspectives and Conclusion

The 4-amino-1H-indole-2-carboxylate ester scaffold represents a promising, yet relatively untapped, area of medicinal chemistry. The synthetic route outlined in this guide provides a practical and efficient means of accessing these compounds, paving the way for the exploration of their therapeutic potential. The inherent versatility of this scaffold, with its capacity for strategic modification at multiple positions, makes it an attractive starting point for the development of novel kinase inhibitors and other targeted therapies.

As our understanding of the molecular drivers of disease continues to grow, the demand for novel chemical matter with which to probe and modulate these pathways will only increase. The 4-amino-1H-indole-2-carboxylate esters, with their unique combination of structural features and synthetic accessibility, are well-positioned to contribute to the next generation of innovative medicines. It is our hope that this technical guide will serve as a valuable resource for researchers in the field, stimulating further investigation into this exciting class of compounds and ultimately leading to the development of new and effective treatments for a range of human diseases.

References

- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.

-

Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

PubChem. (n.d.). Ethyl 4-amino-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gendy, A. A., Said, M. M., Ghareb, N., Mostafa, Y. M., & El-Ashry, E. S. H. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 341(5), 294–300. [Link]

-

Zhang, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

-

Yang, L., et al. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 1. [Link]

-

Hamilton, A. J., et al. (2024). Synthesis and Antitumour Evaluation of Tricyclic Indole-2-Carboxamides against Paediatric Brain Cancer Cells. ChemistryViews. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

Introduction to the Fischer indole synthesis for aminoindoles

Part 1: Executive Summary

The aminoindole scaffold—specifically 4-, 5-, 6-, and 7-aminoindoles—is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for kinase inhibitors, GPCR ligands (e.g., serotonin receptors), and antimalarials like Genz-668764.[1] However, the direct application of the Fischer Indole Synthesis (FIS) to amino-substituted phenylhydrazines is fraught with synthetic perils.[1] Free amino groups are oxidation-prone and can act as competitive nucleophiles, leading to polymerization or "tarring" rather than cyclization.[1]

This guide moves beyond basic textbook definitions to provide a field-tested, robust methodology for synthesizing aminoindoles. We analyze the critical decision matrix: Direct Protection Strategies vs. The Nitro-Precursor Route , and provide a self-validating protocol for the synthesis of 5-amino-2-methylindole.

Part 2: Mechanistic Underpinnings & Strategic Challenges

The Electronic Dilemma

The classic Fischer mechanism involves a [3,3]-sigmatropic rearrangement of an ene-hydrazine.[2] The electronic nature of the aryl ring is the rate-determining factor.

-

Electron-Donating Groups (EDGs) (e.g., -NH₂, -OMe) on the hydrazine accelerate the rearrangement but destabilize the hydrazone, making it susceptible to oxidative degradation and heterolytic N-N bond cleavage (a "false" termination).[1]

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃) stabilize the hydrazine but significantly retard the rate of cyclization, often requiring harsher acidic conditions (e.g., Polyphosphoric acid at >100°C).[1]

Regioselectivity in Meta-Substituted Hydrazines

A critical challenge arises when using 3-substituted phenylhydrazines (meta-substitution). Cyclization can occur at the ortho or para position relative to the hydrazine nitrogen, yielding a mixture of 4- and 6-substituted indoles.

| Substituent (R) | Electronic Effect | Major Isomer | Minor Isomer | Mechanistic Driver |

| -NH-Boc / -OMe | EDG | 6-substituted | 4-substituted | Para-closure favored due to steric avoidance and electronic activation at the para site. |

| -NO₂ / -CF₃ | EWG | 4-substituted | 6-substituted | Ortho-closure becomes competitive; the EWG deactivates the para position more strongly. |

| -Phthalimide | Bulky / Weak EWG | 6-substituted | 4-substituted | Steric bulk of the phthalimide group effectively blocks ortho-closure (4-position). |

Visualization: The Decision Matrix

Caption: Strategic decision tree for aminoindole synthesis. Route A is preferred for early-stage building blocks; Route B is necessary for complex substrates sensitive to reduction.

Part 3: Optimized Protocol (The Nitro Route)

Target: Synthesis of 5-Amino-2-methylindole via 5-Nitro-2-methylindole. Rationale: This route avoids the handling of unstable free amino-hydrazines. The nitro group withstands the harsh Fischer conditions and is cleanly reduced in the final step.

Reagents & Equipment

-

Reactants: 4-Nitrophenylhydrazine hydrochloride (1.0 eq), Acetone (3.0 eq).[1]

-

Catalyst/Solvent: Polyphosphoric Acid (PPA) – Chosen for its ability to drive cyclization of deactivated nitro-hydrazones.[1]

-

Reduction: Tin(II) Chloride Dihydrate (SnCl₂[1]·2H₂O) or H₂/Pd-C.

Step-by-Step Methodology

Step 1: Hydrazone Formation (Self-Validating Step)

-

Dissolve 4-nitrophenylhydrazine HCl (10 mmol) in Ethanol (20 mL).

-

Add Sodium Acetate (11 mmol) to liberate the free hydrazine base (Check pH: should be neutral/weakly basic).[1]

-

Add Acetone (30 mmol) dropwise.

-

Validation: The solution will warm slightly, and a yellow/orange precipitate (the hydrazone) should form within 15-30 minutes.[1]

-

Filter the solid, wash with cold ethanol, and dry. Do not proceed if the solid is sticky or dark brown (indicates oxidation).[1]

Step 2: Fischer Cyclization

-

Place PPA (10 g per 1 g of hydrazone) in a round-bottom flask and heat to 80°C to lower viscosity.

-

Add the dried hydrazone portion-wise with vigorous mechanical stirring.

-

Critical Control Point: Raise temperature to 110-120°C . The reaction is exothermic; monitor internal temperature.

-

Validation: Evolution of ammonia gas (check with damp pH paper held over the vent—turns blue) indicates cyclization is occurring.[1]

-

Maintain heat for 2-3 hours until TLC (EtOAc:Hexane 1:3) shows complete consumption of the hydrazone.

-

Quench: Pour the hot reaction mixture onto crushed ice (approx. 100g). Stir vigorously. The crude 5-nitroindole will precipitate as a yellow/brown solid.

Step 3: Reduction to Aminoindole

-

Suspend the crude 5-nitroindole in Ethanol/Ethyl Acetate.

-

Add SnCl₂·2H₂O (5.0 eq) and heat to reflux for 4 hours.

-

Validation: The yellow suspension will turn clear or slightly pink as the nitro group is reduced.

-

Workup: Neutralize with saturated NaHCO₃, filter through Celite to remove tin salts, and concentrate the filtrate.

-

Purification: Recrystallize from Toluene/Hexane.

Part 4: Advanced Route – The Phthalimide Strategy

For substrates where a nitro group is undesirable, Phthalimide protection is the "Gold Standard."[1] The phthalimide group is robust against acidic hydrolysis (unlike simple amides) and provides steric bulk that improves regioselectivity.[1]

Protocol Adaptation:

-

Protection: React 4-hydrazinobenzenamine with phthalic anhydride to form N-(4-hydrazinophenyl)phthalimide.

-

Cyclization Catalyst: Switch from PPA to ZnCl₂ (Zinc Chloride) in Acetic Acid.[1] ZnCl₂ is a Lewis acid that is milder and tolerates the phthalimide group better than hot PPA.

-

Deprotection: Post-cyclization, the phthalimide is removed using Hydrazine Hydrate in refluxing ethanol (Ing-Manske procedure) to liberate the free amine.[1]

Mechanism of Phthalimide Regiocontrol: The bulky phthalimide group at the meta position (if starting with 3-amino) sterically hinders the ortho attack, heavily favoring the para attack, leading to high selectivity for the 6-aminoindole isomer (see Diagram below).[1]

Caption: Regiochemical outcome of 3-substituted hydrazines. Bulky groups like phthalimide drive formation of the 6-isomer.

Part 5: Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Tarring | Oxidation of hydrazine; Polymerization. | Use Route A (Nitro) .[1] If using Route B, degas solvents and run under N₂ atmosphere.[1] |

| Incomplete Cyclization | Acid catalyst too weak for deactivated ring. | Switch from ZnCl₂/AcOH to PPA or H₂SO₄/EtOH . Increase temp to 120°C. |

| Regioisomer Mixture | Meta-substituent lacks steric bulk. | Use a bulkier protecting group (Phthalimide or Di-Boc) to force para-cyclization. |

| Product is an Oil | Common for alkyl-indoles. | Triturate with cold pentane or convert to HCl salt for crystallization. |

Part 6: References

-

Robinson, B. (1982).[1][3] The Fischer Indole Synthesis. John Wiley & Sons.[3][4] (The definitive monograph on the mechanism).[1]

-

Hughes, D. L. (1993).[1] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[1] Link[1]

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[1][5] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622.[1][6] Link[1]

-

Noey, E. L., et al. (2017).[1][7] "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator." Journal of Organic Chemistry, 82(11), 5904–5909.[1] Link[1]

-

Genz-668764 Development: "Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum." Antimicrobial Agents and Chemotherapy, 54(8), 3244–3252.[1] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Amide Coupling Reactions with Ethyl 4-amino-1H-indole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Ethyl 4-amino-1H-indole-2-carboxylate, in particular, serves as a versatile building block, presenting a nucleophilic amino group for further functionalization. The formation of an amide bond from this primary amine is one of the most crucial and frequently employed transformations in drug discovery and development, allowing for the systematic exploration of structure-activity relationships (SAR).[2][3]

Amide bond formation, the formal condensation of a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow process.[4] This kinetic barrier necessitates the activation of the carboxylic acid, a step that has led to the development of a vast arsenal of coupling reagents. However, the electronic properties of the amine—in this case, an aromatic amine where the nitrogen's lone pair is delocalized into the indole ring system—can render it less nucleophilic than its aliphatic counterparts, presenting unique challenges.[2]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with Ethyl 4-amino-1H-indole-2-carboxylate. It details the underlying mechanisms of common coupling reagents, offers a comparative analysis to guide reagent selection, presents step-by-step experimental protocols, and provides insights into troubleshooting common issues.

Mechanistic Principles of Amide Bond Formation

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of this active intermediate and the overall efficiency of the reaction.

Two of the most reliable and widely adopted classes of coupling reagents are carbodiimides and uronium/aminium salts.

-

Carbodiimide-Mediated Coupling (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylic acid to form an unstable O-acylisourea intermediate. This intermediate is highly reactive but can be prone to side reactions and racemization if the acid has a chiral center. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable HOBt-active ester. This active ester then reacts cleanly with the amine to form the desired amide, regenerating HOBt in the process.[4][5] The primary advantage of using EDC is that its urea byproduct is water-soluble, facilitating purification via a simple aqueous workup.[6]

-

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents available.[7] In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to generate a highly reactive O-acyl-azabenzotriazole active ester.[3][4] This active ester rapidly undergoes aminolysis to yield the final amide product with minimal side reactions and low risk of racemization.[4][7]

Caption: General workflow for amide coupling reactions.

Comparative Analysis of Common Coupling Reagents

Choosing the appropriate coupling reagent is critical for success. The selection depends on factors such as the steric and electronic properties of the substrates, potential for racemization, reaction conditions, cost, and ease of purification.[4][8]

| Reagent/System | Typical Equivalents | Common Solvents | Advantages | Disadvantages |

| HATU / DIPEA | Acid (1.0), Amine (1.1), HATU (1.1), DIPEA (2.0-3.0) | DMF, DCM | High efficiency, fast reaction times, low racemization, suitable for difficult couplings.[4][7] | High cost, byproduct removal can sometimes be tricky. |

| EDC / HOBt | Acid (1.0), Amine (1.1), EDC.HCl (1.2), HOBt (1.2) | DMF, DCM | Cost-effective, water-soluble urea byproduct allows for easy aqueous workup.[6] | Slower than HATU, may be less effective for sterically hindered or electron-deficient amines.[2] |

| DCC / DMAP | Acid (1.0), Amine (1.1), DCC (1.1), DMAP (cat.) | DCM, THF | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble in most solvents, making purification by filtration necessary but often difficult.[2] |

| SOCl₂ | Acid (1.0), SOCl₂ (1.2-2.0), then Amine (1.1) + Base | DCM, Toluene | Very inexpensive, forms a highly reactive acyl chloride intermediate. | Harsh conditions (heat may be required), not suitable for sensitive substrates, generates HCl byproduct.[9][10] |

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high reliability and efficiency, especially when dealing with potentially less reactive aromatic amines.

Materials and Reagents:

-

Ethyl 4-amino-1H-indole-2-carboxylate

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a 0.1-0.5 M solution).

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution. The solution may change color. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[4]

-

Amine Addition: To the pre-activated mixture, add a solution of Ethyl 4-amino-1H-indole-2-carboxylate (1.1 eq) in a minimum amount of anhydrous DMF.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[4]

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10-20 times the volume of DMF). Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). These washes remove excess DIPEA, unreacted acid, and water-soluble byproducts.[4][6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic, cost-effective method suitable for many standard amide couplings.

Materials and Reagents:

-